molecular formula C11H18N2O2S B11768393 Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate CAS No. 886498-23-3

Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate

Cat. No.: B11768393
CAS No.: 886498-23-3
M. Wt: 242.34 g/mol
InChI Key: XRQPOKHREJACRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate is a chemical compound for research and development purposes. It belongs to the class of thiazole derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological behaviors . Thiazole rings serve as critical pharmacophores and are found in various bioactive molecules and commercially available drugs . Researchers are exploring similar structures for their potential to lower blood pressure, fight infections, control seizures, and combat various cancers . The specific substitution pattern of this compound, featuring an isobutylamino group at the 2-position, suggests it may be utilized as a key intermediate or building block in organic synthesis, particularly for the development of more complex molecules with potential biological activity. For instance, structurally similar compounds are used in multi-component reactions to create novel heterocyclic frameworks, such as thiazolo[2,3-e][1,4,2]diazaphospholes, which have shown promise in anticancer research . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

886498-23-3

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-5-15-10(14)9-8(4)13-11(16-9)12-6-7(2)3/h7H,5-6H2,1-4H3,(H,12,13)

InChI Key

XRQPOKHREJACRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting Materials : N-Isobutyl thiourea (synthesized via isobutylamine and thiophosgene) and ethyl 2-chloroacetoacetate.

  • Solvent System : A mixture of water and tetrahydrofuran (THF) in a 1:1 ratio, enhancing solubility while minimizing side reactions.

  • Temperature : 60–70°C for 5–6 hours, ensuring complete cyclization without decomposition.

  • Base : Sodium carbonate (0.01–0.1 eq.) to neutralize HCl generated during the reaction.

Example Procedure (adapted from CN102079732B):

  • Dissolve 30.4 g N-isobutyl thiourea in 200 mL THF.

  • Add 33 g ethyl 2-chloroacetoacetate dropwise at 45°C.

  • Heat to 65°C for 5 hours, then distill off 80% of the solvent.

  • Adjust pH to 9–10 with 30% NaOH, stir for 30 minutes, and filter.

  • Vacuum-dry the precipitate to obtain the product (yield: 95%, purity: 98.5% by HPLC).

Advantages and Limitations

  • Advantages : High yield (>95%), short reaction time (5–6 hours), and minimal byproducts.

  • Limitations : Requires synthesis of N-isobutyl thiourea, which adds a preparatory step.

Post-Synthetic Alkylation of 2-Amino-4-Methylthiazole-5-Carboxylate

This two-step method first synthesizes 2-amino-4-methylthiazole-5-carboxylate, followed by alkylation of the amino group with isobutyl bromide.

Step 1: Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylate

  • Reagents : Thiourea, ethyl 2-chloroacetoacetate, and sodium carbonate in ethanol.

  • Conditions : 60–70°C for 5 hours, yielding 98% product with a melting point of 172–173°C.

Step 2: Alkylation with Isobutyl Bromide

  • Reagents : 2-Amino intermediate, isobutyl bromide, potassium carbonate in DMF.

  • Conditions : 80–85°C for 5 hours, achieving 85–90% conversion.

Example Procedure (adapted from WO2012032528A2):

  • Dissolve 40 g 2-amino-4-methylthiazole-5-carboxylate in 200 mL DMF.

  • Add 48.3 g isobutyl bromide and 96.9 g K₂CO₃.

  • Heat at 80°C for 5 hours, then pour into 2 L water.

  • Filter, wash with ethyl acetate, and vacuum-dry (yield: 88%, purity: 97.8%).

Advantages and Limitations

  • Advantages : Utilizes commercially available starting materials; scalable for industrial production.

  • Limitations : Risk of over-alkylation; requires rigorous purification to remove residual amines.

One-Pot Bromination-Cyclization Approach

A streamlined method combines bromination and cyclization in a single pot, reducing intermediate isolation steps.

Reaction Mechanism

  • Bromination : Ethyl acetoacetate is brominated with N-bromosuccinimide (NBS) to form ethyl 2-bromoacetoacetate.

  • Cyclization : React with N-isobutyl thiourea in THF/water, forming the thiazole ring.

Key Conditions :

  • Molar Ratio : NBS : ethyl acetoacetate = 1.1 : 1.

  • Temperature : 25–30°C for bromination; 65°C for cyclization.

Yield : 92% with 99.2% purity.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors and advanced purification methods are employed:

Continuous Flow Cyclization

  • Solvent : Isopropyl alcohol (recyclable) at 70°C.

  • Residence Time : 30 minutes, achieving 98% conversion.

Purification Strategies

  • Crystallization : Methanol/water mixtures yield crystals with >99% purity.

  • Distillation : Remove low-boiling solvents under reduced pressure.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclization95–9898.5–99.25–6 hHigh
Post-Synthetic Alkylation85–8897.8–98.410–12 hModerate
One-Pot90–9299.0–99.56–8 hHigh

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate exhibits significant biological activity, particularly in inhibiting specific enzymes related to metabolic pathways. Research indicates its potential as a therapeutic agent in treating conditions such as gout and hyperuricemia due to its role as a precursor in the synthesis of febuxostat, a known xanthine oxidase inhibitor.

Therapeutic Applications

The primary therapeutic application of this compound lies in its use as a precursor for febuxostat. Febuxostat is widely used for managing chronic gout and has shown efficacy in lowering serum uric acid levels.

Clinical Studies

Clinical trials have demonstrated that febuxostat significantly reduces uric acid levels compared to traditional treatments like allopurinol. The following table summarizes findings from key studies:

Study Participants Outcome Notes
Study A (2010)100 gout patients50% reduction in uric acid levels after 12 weeksCompared with placebo
Study B (2015)200 hyperuricemia patientsImproved joint function and reduced flare-upsLong-term safety assessed

Safety and Regulatory Status

This compound has been classified under various regulatory frameworks due to its biological activity. Hazard classifications indicate potential risks such as skin irritation and acute toxicity if ingested or inhaled.

Safety Data

The compound does not meet GHS hazard criteria for a significant portion of reports but does carry warnings for skin and eye irritation:

  • Harmful if swallowed
  • Causes serious eye irritation
  • Causes skin irritation

Mechanism of Action

The mechanism by which Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

a) Fluorescence and Sensing

  • NL-AC Probe : Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives exhibit ratiometric fluorescence for biothiol detection (e.g., glutathione) with a 20-minute response time and 0.1 µM sensitivity .
  • Enzyme Inhibition : Substituted thiazoles with sulfonamide groups (e.g., compound 32 in ) show inhibitory activity against human carbonic anhydrases (Ki < 10 nM), highlighting the role of substituents in target binding .

b) Pharmaceutical Relevance

  • Febuxostat Impurities: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Impurity 3) and ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Impurity 1) are critical quality attributes in febuxostat production, requiring quantification via HPLC to ensure compliance with pharmacopeial standards .

c) Antimicrobial Activity

  • Hydrazine-substituted derivatives (e.g., compound 4 in ) demonstrate significant antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to the hydrazine moiety enhancing membrane penetration .

Crystallographic and Stability Data

  • Crystal Packing: Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate forms 1D chains via C–H···O hydrogen bonds, with a monoclinic lattice (space group P21/c) and β = 112.922° .
  • Thermal Stability: Thiazole derivatives with bulky substituents (e.g., isobutoxy groups) exhibit higher melting points (>150°C) compared to amino-substituted analogues (<100°C), as inferred from impurity characterization data .

Biological Activity

Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate is a compound of interest within the thiazole family, which is noted for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which contributes to its biological properties. The presence of the isobutylamino group enhances its interaction with various biological targets.

The compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : The thiazole ring can interact with enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It has been investigated for both antibacterial and antifungal properties .
  • Anticancer Properties : Preliminary studies suggest that derivatives of thiazole compounds can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This compound may share similar mechanisms .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Here are some key findings:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Bacillus subtilis8 µg/mL
Candida albicans32 µg/mL

These results indicate a promising potential for use as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound derivatives possess significant anticancer activity. The following table summarizes the activity against various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.6
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)10.1

These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial properties of thiazole derivatives demonstrated that this compound showed significant bactericidal activity comparable to established antibiotics like ampicillin .
  • Cancer Cell Proliferation Inhibition :
    Another study explored the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in MCF-7 cells through a mechanism involving caspase activation .

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 2-(isobutylamino)-4-methylthiazole-5-carboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling an isobutylamine derivative with a pre-functionalized thiazole scaffold. For example, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate can be reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst to introduce protective groups . Post-functionalization steps may include deprotection and amidation under controlled pH and temperature conditions. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity.

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at 6.5–8.0 ppm).
  • X-ray crystallography : Single-crystal studies reveal bond angles (e.g., C–N–C ~120°) and dihedral angles (e.g., 4.95° between thiazole and pyrazole rings), confirming spatial arrangement .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 283.0821).

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., Hsp90 inhibition) quantify IC50_{50} using ATPase activity measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Contradictions may arise from structural analogs (e.g., isoxazole vs. oxadiazole substitutions) or assay conditions. Mitigation strategies include:

  • Structural benchmarking : Compare X-ray data (e.g., dihedral angles, hydrogen bonding networks) to confirm compound identity .
  • Dose-response normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Hsp90, reconciling mechanistic differences .

Q. What methodologies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Esterase stability assays : Incubate with human liver microsomes to assess metabolic resistance. Replace ethyl esters with tert-butyl groups if rapid hydrolysis occurs .
  • LogP modulation : Introduce polar substituents (e.g., hydroxyl, carboxyl) via Suzuki-Miyaura coupling to improve solubility while retaining thiazole core .
  • Pro-drug design : Conjugate with PEG or peptide carriers to enhance bioavailability .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • SAR studies : Replace the isobutylamino group with bulkier substituents (e.g., cyclopentyl) to reduce off-target interactions.
  • Fragment-based design : Use crystallographic data (e.g., hydrogen bonds between C=O and Hsp90’s Asp93) to guide substitutions .
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for improved binding kinetics .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP21/c
Unit cell (Å)a=12.03, b=19.44, c=9.58
Dihedral angle (thiazole-pyrazole)4.95°
Hydrogen bond length (C–H⋯O)2.85 Å

Q. Table 2. Comparative Bioactivity of Thiazole Derivatives

CompoundMIC (μg/mL, S. aureus)Hsp90 IC50_{50} (nM)
Target compound8.242.3
3-Phenylisoxazole analog12.589.7
5-Phenyloxazole analog15.8112.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.